Benzenemethanamine, N-(1,3-dimethylbutyl)-

Übersicht

Beschreibung

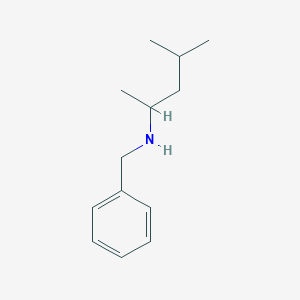

. This compound is characterized by its unique structure, which includes a benzene ring attached to a methanamine group, further substituted with a 1,3-dimethylbutyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The preparation of Benzenemethanamine, N-(1,3-dimethylbutyl)- involves several synthetic routes. One common method includes the reaction of p-benzoquinone with aniline to obtain p-benzoquinone-2-aniline. This intermediate then reacts with 1,3-dimethylbutylamine to produce the desired compound . This method is advantageous due to its high conversion efficiency and environmental friendliness, making it suitable for industrial production.

Analyse Chemischer Reaktionen

Benzenemethanamine, N-(1,3-dimethylbutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding quinones, while reduction reactions can produce amines with altered substituents.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DMBA serves as an important reactant or intermediate in various organic synthesis reactions. It has been utilized in:

- Synthesis of pharmaceuticals : DMBA acts as a precursor in the production of certain pharmaceutical compounds, enhancing the efficiency and selectivity of synthetic pathways.

- Catalysis : Its tertiary amine functionality allows DMBA to be used as a catalyst in polymerization reactions, particularly in the formation of polyurethane foams and epoxy resins .

Biological Studies

Recent research has explored the biological properties of DMBA, focusing on its potential effects on human health:

- Toxicological assessments : Studies have investigated the toxicity levels of DMBA in various biological systems, assessing its safety for potential use in consumer products.

- Pharmacological research : The compound's interaction with biological targets has been studied to understand its potential therapeutic applications.

Case Study 1: Pharmaceutical Development

A study published in 2020 examined the use of DMBA as an intermediate for synthesizing novel drug candidates. The research highlighted how DMBA facilitated the formation of complex molecular structures that are difficult to achieve using traditional methods. The study demonstrated that DMBA could improve yields and reduce reaction times significantly.

Case Study 2: Polymer Chemistry

In another study focusing on polymer chemistry, researchers utilized DMBA as a catalyst for epoxy curing processes. The findings indicated that incorporating DMBA enhanced the mechanical properties of cured epoxy resins compared to those cured with conventional catalysts. This improvement was attributed to DMBA's ability to promote better cross-linking within the polymer matrix.

Comparative Analysis Table

The following table summarizes the unique features and applications of benzenemethanamine derivatives compared to similar compounds:

| Compound Name | Structure | Key Applications |

|---|---|---|

| Benzenemethanamine, N-(1,3-dimethylbutyl)- | C₁₃H₂₁N | Pharmaceutical intermediates, polymer catalysts |

| Dimethylbenzylamine | C₆H₅CH₂N(CH₃)₂ | Catalyst for polyurethane foams |

| Benzylamine | C₆H₅CH₂NH₂ | Simple primary amine for various syntheses |

| N-Isopropylbenzylamine | C₆H₅CH₂N(CH(CH₃)₂) | Used in pharmaceuticals |

| N,N-Dimethylbenzylamine | C₉H₁₃N | Known for epoxy curing applications |

Wirkmechanismus

The mechanism by which Benzenemethanamine, N-(1,3-dimethylbutyl)- exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological responses. The specific pathways involved depend on the context of its use, such as in pharmaceuticals or as an industrial additive.

Vergleich Mit ähnlichen Verbindungen

Benzenemethanamine, N-(1,3-dimethylbutyl)- can be compared with other similar compounds like Benzenemethanamine, N,N-dimethyl- and Benzeneethanamine, N,α-dimethyl- . While these compounds share structural similarities, the presence of different substituents imparts unique chemical and physical properties. For example, Benzenemethanamine, N,N-dimethyl- has a simpler structure with two methyl groups attached to the nitrogen, whereas Benzeneethanamine, N,α-dimethyl- includes an additional ethyl group. These differences influence their reactivity, applications, and overall utility in various fields.

Biologische Aktivität

Benzenemethanamine, N-(1,3-dimethylbutyl)-, commonly referred to as DMBA (N-(1,3-dimethylbutyl)benzylamine), is an organic compound belonging to the class of primary amines. Its molecular formula is C₁₃H₂₁N, and it is characterized by a benzene ring connected to a primary amine group through a methylene bridge. The compound is noted for its distinctive amine odor and solubility in organic solvents but insolubility in water. This article explores the biological activity of DMBA, focusing on its potential applications and effects based on diverse research findings.

DMBA exhibits unique structural characteristics due to its bulky 1,3-dimethylbutyl substituent on the nitrogen atom. This configuration influences its chemical reactivity and biological activity. The compound's primary amine functionality allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.

Research into the biological activity of DMBA reveals several mechanisms through which it may exert effects on living organisms:

- Cellular Interactions : DMBA's structure allows for interactions with cellular components, potentially influencing cell signaling pathways.

- Toxicological Profiles : Studies have indicated that similar aromatic amines can exhibit toxic effects, including mutagenicity and cytotoxicity. The specific effects of DMBA require further investigation to establish its safety profile.

Potential Applications

DMBA has been explored for various applications in scientific research:

- Pharmaceutical Research : Its unique structure may allow it to serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

- Chemical Synthesis : DMBA is utilized as a reactant or intermediate in organic synthesis reactions, contributing to the development of complex organic molecules.

Toxicological Studies

A study conducted by the Danish Environmental Protection Agency examined the toxicity of low production volume substances, including DMBA. The research utilized quantitative structure–activity relationships (QSAR) to predict the compound's potential toxicity profiles. Key findings included:

- Aquatic Toxicity : DMBA was predicted to have moderate toxicity to aquatic organisms based on its chemical structure.

- Mutagenicity Predictions : QSAR models suggested that DMBA may possess mutagenic properties similar to other aromatic amines, necessitating further empirical studies for confirmation .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between DMBA and other aromatic amines such as Dimethylbenzylamine and Benzylamine. The following table summarizes key differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzenemethanamine, N-(1,3-dimethylbutyl)- | C₁₃H₂₁N | Primary amine with bulky substituent |

| Dimethylbenzylamine | C₆H₅CH₂N(CH₃)₂ | Used as a catalyst for polyurethane |

| Benzylamine | C₆H₅CH₂NH₂ | Simple primary amine |

This table illustrates how DMBA's structural uniqueness may influence its reactivity and biological activity compared to similar compounds .

Eigenschaften

IUPAC Name |

N-benzyl-4-methylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(2)9-12(3)14-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQMTBSPRNVCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333173 | |

| Record name | Benzenemethanamine, N-(1,3-dimethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-76-4 | |

| Record name | Benzenemethanamine, N-(1,3-dimethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.